Benzoic acid, 4-methyl-3-(4-methyl-2-thiazolyl)-

Description

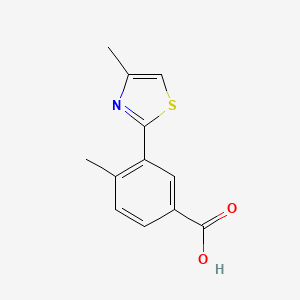

Benzoic acid derivatives are pivotal in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and bioactivity. The compound Benzoic acid, 4-methyl-3-(4-methyl-2-thiazolyl)- features a benzoic acid backbone substituted with a methyl group at position 4 and a 4-methylthiazole ring at position 2. Thiazole moieties are known for enhancing biological activity, such as antimicrobial or anti-inflammatory effects, by interacting with biological targets like enzymes or receptors .

Structure

3D Structure

Properties

CAS No. |

35195-80-3 |

|---|---|

Molecular Formula |

C12H11NO2S |

Molecular Weight |

233.29 g/mol |

IUPAC Name |

4-methyl-3-(4-methyl-1,3-thiazol-2-yl)benzoic acid |

InChI |

InChI=1S/C12H11NO2S/c1-7-3-4-9(12(14)15)5-10(7)11-13-8(2)6-16-11/h3-6H,1-2H3,(H,14,15) |

InChI Key |

VQZGXZBEJGSPGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)C2=NC(=CS2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(4-methyl-1,3-thiazol-2-yl)benzoic acid typically involves the formation of the thiazole ring followed by its attachment to the benzoic acid moiety. One common method involves the condensation of 4-methyl-2-aminothiazole with 4-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes oxidation, primarily targeting the sulfur atom.

| Reagents | Conditions | Products |

|---|---|---|

| Hydrogen peroxide | Aqueous solution | Thiazole sulfoxide |

| Potassium permanganate | Acidic medium | Thiazole sulfone |

Mechanism : Oxidation converts the thiazole sulfur (S) into either a sulfoxide () or sulfone () group, depending on the oxidant strength.

Reduction Reactions

The carboxylic acid group and ester derivatives can be reduced to alcohols.

| Reagents | Conditions | Products |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Dry ether solvent | Corresponding alcohol |

Mechanism : Reduction cleaves the carbonyl group () to form a hydroxyl group ().

Substitution Reactions

Electrophilic aromatic substitution occurs at the reactive 2-position of the thiazole ring.

| Reagents | Conditions | Products |

|---|---|---|

| Bromine (Br₂) | Iron(III) chloride catalyst | 2-Bromo-thiazole derivative |

| Nitro compounds | Sulfuric acid | Nitro-substituted thiazole |

Mechanism : The thiazole’s nitrogen and sulfur atoms activate the ring for electrophilic attack, favoring substitution at the 2-position.

Esterification Reactions

The carboxylic acid group reacts with alcohols to form esters.

| Reagents | Conditions | Products |

|---|---|---|

| Methanol | Sulfuric acid catalyst, reflux | Methyl ester derivative |

Mechanism : Acid-catalyzed esterification converts the carboxylic acid () to an ester ().

Amidation Reactions

Coupling with amines forms amide derivatives.

| Reagents | Conditions | Products |

|---|---|---|

| HATU (coupling agent) | DMF solvent, Et₃N base | Amide derivative |

Mechanism : Carbodiimide reagents (e.g., HATU) activate the carboxylic acid for nucleophilic substitution by amines, forming amide bonds .

Oxidation of Thiazole

The sulfur atom in the thiazole ring undergoes oxidation via two-electron steps:

This retains the ring’s aromaticity while modifying its electronic properties.

Esterification

The acid-catalyzed esterification involves:

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by the alcohol.

-

Deprotonation and elimination of water.

Substitution on Thiazole

Electrophilic attack at the 2-position involves:

The ring’s electron density directs substitution to this position.

Scientific Research Applications

4-methyl-3-(4-methyl-1,3-thiazol-2-yl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-methyl-3-(4-methyl-1,3-thiazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Key Comparison :

- Efficiency : Pre-substituted anthranilic acid routes () offer higher regioselectivity compared to post-synthetic modifications of benzothiazines, which face competing reaction centers .

- By-Products : Diazotization methods () risk forming isomeric azo compounds if coupling conditions are suboptimal .

Structural Features

The target compound’s thiazole ring introduces steric and electronic effects distinct from other benzoic acid derivatives:

Key Observations :

- Thiazole vs. Thiazolidinone: Thiazole rings (as in the target compound) enhance aromaticity and planar structure, favoring π-π stacking in drug-receptor interactions. Thiazolidinones () introduce conformational flexibility via lactam rings .

- Azo Linkages (): Provide strong chromophores for dyes but may reduce metabolic stability in pharmaceuticals .

Physicochemical Properties

Acidity (pKa)

Substituents significantly influence carboxylic acid dissociation:

Trends :

Solubility and Extraction

demonstrates that substituents like thiazole may enhance lipid solubility, improving membrane permeability. For example:

- Benzoic Acid : Extracted >98% in 5 minutes via emulsion liquid membranes due to high distribution coefficient (log P ~1.9) .

- Phenol/Acetic Acid: Slower extraction due to lower log P .

Prediction for Target Compound :

The 4-methylthiazole group may increase log P, enhancing organic phase partitioning but reducing aqueous solubility.

Toxicity Predictions

’s QSTR model for benzoic acid derivatives correlates toxicity (mouse LD₅₀) with molecular connectivity indices (0JA, 1JA). Key factors:

Target Compound Predictions :

- However, steric hindrance from the thiazole ring could mitigate this effect.

Bioactivity of Analogous Compounds

- Thiazolidinones (): Exhibit anticancer activity via kinase inhibition (IC₅₀ ~1–10 µM) .

Biological Activity

Benzoic acid, 4-methyl-3-(4-methyl-2-thiazolyl)- is a compound that has garnered attention due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

Benzoic acid, 4-methyl-3-(4-methyl-2-thiazolyl)- is characterized by the presence of a benzoic acid moiety and a thiazole ring. Its molecular formula is with a molecular weight of approximately 233.29 g/mol. The specific arrangement of the 4-methyl group on the benzoic acid and the thiazole substituent contributes to its distinct chemical properties and biological activities.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving the reaction of benzoic acid derivatives with thiazole-containing reagents. Specific synthetic routes have been documented in literature, showcasing the versatility of this compound in organic synthesis .

Antimicrobial Activity

Benzoic acid derivatives, including this compound, have shown significant antimicrobial properties. Studies indicate that compounds containing thiazole rings exhibit antibacterial and antifungal activities. For instance, derivatives with electron-withdrawing groups have been found to enhance antimicrobial potency against various pathogens such as Candida albicans and Aspergillus niger .

Antiproliferative Effects

Research has highlighted the antiproliferative effects of similar thiazole-containing compounds against cancer cell lines. A series of studies indicated that modifications in the structure could improve their efficacy against melanoma and prostate cancer cells by inhibiting tubulin polymerization, a critical process in cell division .

The biological activity of benzoic acid, 4-methyl-3-(4-methyl-2-thiazolyl)- can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : It has been shown to interact with enzymes involved in metabolic pathways related to inflammation and microbial resistance.

- Protein Degradation Pathways : Compounds derived from benzoic acid have been observed to promote the activity of protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway, which are crucial for maintaining cellular homeostasis .

Case Studies

- Anticancer Activity : A study demonstrated that modifications on thiazole-containing compounds significantly increased their anticancer activity against prostate cancer cells compared to their parent compounds. The mechanism involved inhibition of critical cellular processes necessary for tumor growth .

- Antifungal Efficacy : Another investigation revealed that benzoic acid derivatives exhibited antifungal properties, with certain compounds showing minimum inhibitory concentrations (MIC) comparable to established antifungal agents like fluconazole .

Comparative Analysis

The following table summarizes the biological activities and structural features of benzoic acid, 4-methyl-3-(4-methyl-2-thiazolyl)- compared to related compounds:

| Compound Name | Molecular Formula | Antimicrobial Activity | Antiproliferative Activity | Unique Features |

|---|---|---|---|---|

| Benzoic acid, 4-methyl-3-(4-methyl-2-thiazolyl)- | Moderate | Significant | Contains both benzoic acid and thiazole moieties | |

| Methyl 3-(4-methyl-1,3-thiazol-2-yl)benzoate | Low | Moderate | Methyl ester; different functional group | |

| Benzoic acid, 3-(4-methyl-2-thiazolyl)- | Moderate | Low | Different position of thiazole substitution |

Q & A

Q. What are the optimal methods for synthesizing benzoic acid derivatives with thiazole substituents, such as 4-methyl-3-(4-methyl-2-thiazolyl)benzoic acid?

Synthesis typically involves coupling reactions between thiazole precursors and substituted benzoic acid intermediates. For example, diazonium salt coupling ( ) or condensation with 2-methylthiazole derivatives ( ) can yield the target compound. Key steps include:

- Selecting solvents with high polarity (e.g., dry dioxane) to stabilize intermediates.

- Using catalysts like NaOH for diazonium reactions ().

- Purification via recrystallization or chromatography to achieve >95% purity ().

Thermodynamic data (e.g., melting points and sublimation enthalpies from ) should guide reaction temperature optimization.

Q. How can spectroscopic techniques characterize the structural integrity of 4-methyl-3-(4-methyl-2-thiazolyl)benzoic acid?

Combine multiple methods:

- FT-IR : Identify functional groups (e.g., carboxylic acid O-H stretch at ~2500-3300 cm⁻¹, thiazole C=N stretch at ~1600 cm⁻¹).

- NMR : Use and NMR to confirm substitution patterns (e.g., methyl groups at positions 4 and 4’ in the thiazole ring) ().

- LC-MS : Validate molecular weight (e.g., molecular ion peak at m/z 247 for CHNOS) and detect impurities ().

Cross-reference data with NIST’s thermochemical databases () for validation.

Q. What are the stability profiles of this compound under varying pH and thermal conditions?

- Thermal Stability : Sublimation calorimetry () reveals decomposition above 140°C. Monitor via TGA-DSC to identify phase transitions.

- pH Stability : Carboxylic acid groups may protonate/deprotonate in acidic/basic media, altering solubility. Use UV-Vis spectroscopy to track absorbance changes at 270-290 nm ().

- Storage : Store at 4°C in inert atmospheres to prevent oxidation of the thiazole ring ().

Advanced Research Questions

Q. How does 4-methyl-3-(4-methyl-2-thiazolyl)benzoic acid interact with biological systems, such as microbial resistance pathways?

In yeast models (e.g., Saccharomyces cerevisiae), this compound may induce stress responses via multidrug resistance (MDR) transporters like Tpo1. Experimental approaches include:

- Transcriptomics: Measure upregulation of TPO1 under benzoic acid exposure ().

- Metabolomics: Track intracellular amino acid depletion (e.g., glutamine, arginine) linked to nitrogen metabolism disruptions ().

- Gene knockout studies: Compare survival rates in ΔTPO1 vs. wild-type strains to confirm transporter dependency.

Q. What advanced techniques resolve contradictions in degradation mechanism studies of benzoic acid derivatives?

- LC-MS/MS Non-Target Analysis : Use workflows () to detect degradation byproducts (e.g., hydroxylated or demethylated derivatives).

- Isotope Labeling : Track -labeled compounds in biotic/abiotic degradation assays ().

- Kinetic Modeling : Apply Arrhenius equations to differentiate thermal vs. enzymatic degradation rates ().

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites ().

- Molecular Dynamics : Simulate interactions with enzymes (e.g., cytochrome P450) to identify metabolic pathways ().

- Solvent Effects : Use COSMO-RS models to estimate solubility parameters in polar aprotic solvents ().

Q. What experimental designs address discrepancies in thermodynamic data (e.g., sublimation enthalpy vs. vapor pressure)?

- Cross-Validation : Compare sublimation calorimetry () with vapor pressure measurements (e.g., Knudsen effusion) under identical conditions.

- Error Analysis : Quantify uncertainties from instrumental drift (e.g., Calvet microcalorimeters) and sample purity ().

- Data Harmonization : Use the NIST Standard Reference Database to reconcile conflicting datasets ().

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.